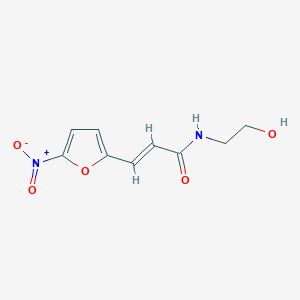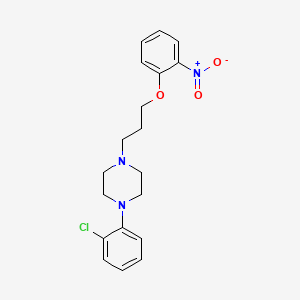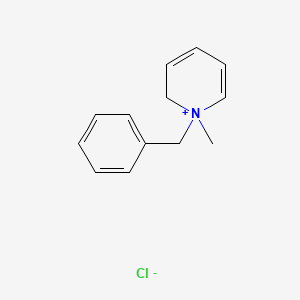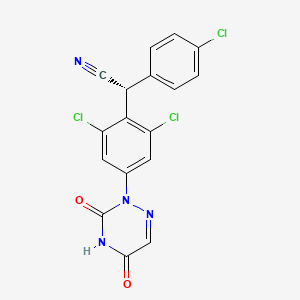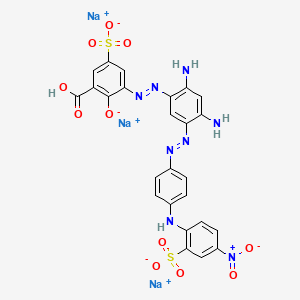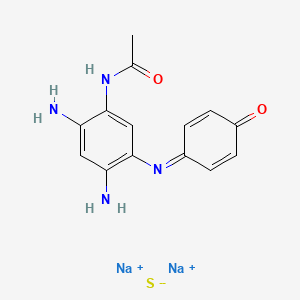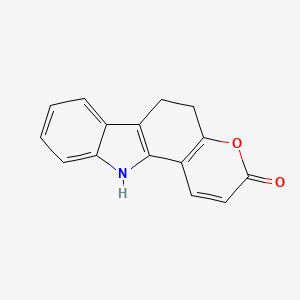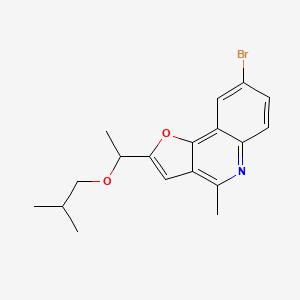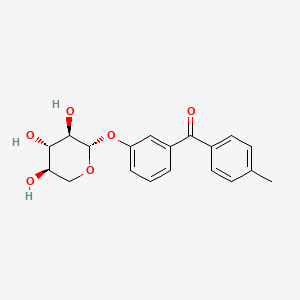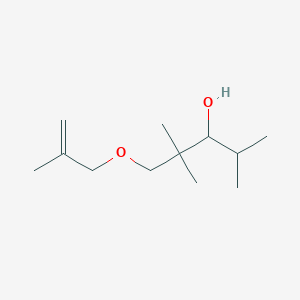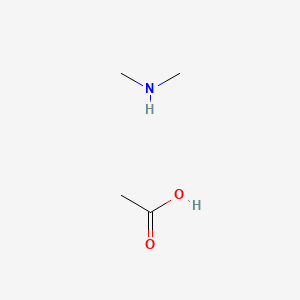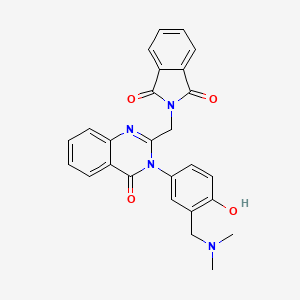
1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(3-((dimethylamino)methyl)-4-hydroxyphenyl)-4-oxo-2-quinazolinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(3-((dimethylamino)methyl)-4-hydroxyphenyl)-4-oxo-2-quinazolinyl)methyl)- is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines isoindole and quinazoline moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(3-((dimethylamino)methyl)-4-hydroxyphenyl)-4-oxo-2-quinazolinyl)methyl)- typically involves multi-step organic reactions. One common approach is the palladium-catalyzed asymmetric dearomatization (CADA) of indoles, which allows for the formation of complex structures with high stereoselectivity . This method involves the use of palladium catalysts and specific ligands to achieve the desired reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(3-((dimethylamino)methyl)-4-hydroxyphenyl)-4-oxo-2-quinazolinyl)methyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions include various quinazoline and isoindole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(3-((dimethylamino)methyl)-4-hydroxyphenyl)-4-oxo-2-quinazolinyl)methyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline structures.
Isoindole Derivatives: Compounds with similar isoindole structures.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(3-((dimethylamino)methyl)-4-hydroxyphenyl)-4-oxo-2-quinazolinyl)methyl)- is unique due to its combined isoindole and quinazoline moieties, which provide it with distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
134716-09-9 |
|---|---|
Molecular Formula |
C26H22N4O4 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[[3-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H22N4O4/c1-28(2)14-16-13-17(11-12-22(16)31)30-23(27-21-10-6-5-9-20(21)26(30)34)15-29-24(32)18-7-3-4-8-19(18)25(29)33/h3-13,31H,14-15H2,1-2H3 |
InChI Key |
BNQDOOZXJRLLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CN4C(=O)C5=CC=CC=C5C4=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


